5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, including furans and pyrimidines, has led to developments in synthetic methodologies and applications in pharmaceuticals. For example, studies on the ring-opening reactions of furan-derivatives with cyclic secondary amines demonstrate the synthetic versatility of furan compounds in producing cyclic and acyclic heterocyclic systems. These reactions are crucial for developing new pharmaceuticals and materials with specific properties (Šafár̆ et al., 2000).
Novel Synthesis Approaches
Innovative synthetic approaches for pyridine-pyrimidines and their derivatives have been reported, showcasing the efficiency of multicomponent reactions catalyzed by supported ionic liquids. These methodologies offer a path to diverse heterocyclic compounds with potential for further functionalization and application in medicinal chemistry (Rahmani et al., 2018).
Anticancer Activity
Research into piperazine-dione derivatives has highlighted their potential in anticancer activity, with specific compounds showing promise against various cancer cell lines. This area of study exemplifies the therapeutic potential of heterocyclic compounds in oncology, offering a foundation for the development of new anticancer agents (Kumar et al., 2013).
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,6-dimethyl-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-18-17-27-23-21(22(18)29-12-14-30(15-13-29)24(32)20-9-6-16-35-20)25(33)31(26(34)28(23)2)11-10-19-7-4-3-5-8-19/h3-9,16-17H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORVWASESSMQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N3CCN(CC3)C(=O)C4=CC=CO4)C(=O)N(C(=O)N2C)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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